2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of furan, chromeno, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, which can be achieved through methods such as the Paal-Knorr synthesis or the Feist-Bénary synthesis
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 2,5-dihydroxyfuran, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone derivatives: These compounds share the furan moiety and have been studied for their protein tyrosine kinase inhibitory activity.
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound also features a furan ring and has been explored for its potential in catalytic organic synthesis.
Uniqueness
2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of furan, chromeno, and pyrrole rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H29NO6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H29NO6/c1-16(2)15-35-22-9-8-19(13-24(22)33-5)26-25-27(31)21-11-17(3)18(4)12-23(21)36-28(25)29(32)30(26)14-20-7-6-10-34-20/h6-13,16,26H,14-15H2,1-5H3 |
InChI Key |
PQISRXFDRUXZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)OCC(C)C)OC |
Origin of Product |
United States |
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